5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)
Description
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) is a synthetic biscarbamate derivative characterized by a central 1,3-phenylene core substituted with a bromoacetyl group at the 5-position and dimethylcarbamate groups at the 1- and 3-positions. Biscarbamates of this class are often studied as prodrugs, enzyme inhibitors, or intermediates due to their hydrolytic stability and ability to modulate pharmacokinetic properties .
This contrasts with related derivatives bearing hydroxy, acetyl, or aminoalkyl groups, which exhibit distinct metabolic and biological profiles.
Properties
IUPAC Name |
[3-(2-bromoacetyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5/c1-16(2)13(19)21-10-5-9(12(18)8-15)6-11(7-10)22-14(20)17(3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWCLPRSQHCCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231301 | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81732-49-2 | |
| Record name | C,C′-[5-(2-Bromoacetyl)-1,3-phenylene] bis(N,N-dimethylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) typically involves the reaction of 1,3-phenylenediamine with bromoacetyl bromide and dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The dimethylcarbamate groups can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Hydrolysis: Products include dimethylamine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The dimethylcarbamate groups can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) and its analogs:
*Note: Direct references to the bromoacetyl derivative are absent in the provided evidence; properties are inferred from structural analogs.
Metabolic and Pharmacokinetic Profiles
- This may limit systemic exposure but could be advantageous for targeted prodrug activation .
- Acetyl derivative (MM0773.05): Lacks the bromine atom, resulting in slower metabolism.
- Hydroxyethyl derivative (MM0773.04) : A major metabolite of bambuterol, formed via esterase-mediated hydrolysis. It demonstrates anti-inflammatory effects in vivo, reducing IL-1β in inflamed lungs at 10 mg/kg .
- Bambuterol HCl: Acts as a prodrug, slowly hydrolyzed to terbutaline (active β₂-agonist). Its tert-butylamino group enhances lipophilicity (XlogP = 1.2), improving oral bioavailability .
Biological Activity
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : Approximately 364.22 g/mol
This compound features two dimethylcarbamate groups attached to a phenylene backbone with a bromoacetyl substituent, which may influence its pharmacological properties.
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The dimethylcarbamate moiety can act as a reversible inhibitor of cholinesterases, which are crucial in neurotransmitter regulation.
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15.2 | Induction of apoptosis |
| HSC-2 (Oral Carcinoma) | 12.5 | Cell cycle arrest in G2 phase |
| HCT116 (Colon Carcinoma) | 10.8 | Mitochondrial membrane depolarization |
These findings indicate that the compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells.
Case Studies
- Study on HL-60 Cells : A study investigated the effects of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) on HL-60 leukemia cells. The compound was found to activate caspases-3 and -7, leading to apoptosis. The researchers noted a significant increase in sub-G1 population in flow cytometry analysis, indicating cell death.
- Mitochondrial Effects : In HCT116 colon carcinoma cells, treatment with the compound resulted in mitochondrial membrane potential loss and increased reactive oxygen species (ROS) generation. This suggests that oxidative stress may play a role in its anticancer activity.
Pharmacokinetics
The pharmacokinetic profile of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) is yet to be fully elucidated; however, preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Likely metabolized via hydrolysis and conjugation pathways.
- Excretion : Primarily through renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
